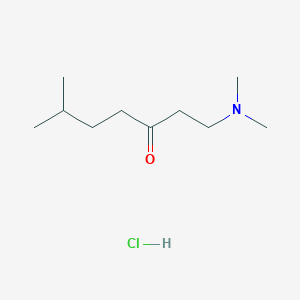

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride

Description

Table 1: Key Identifiers for 1-(Dimethylamino)-6-methylheptan-3-one Hydrochloride

Properties

IUPAC Name |

1-(dimethylamino)-6-methylheptan-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-6-10(12)7-8-11(3)4;/h9H,5-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHIARJRRLVGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride typically involves the reaction of 6-methylheptan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Based on Functional Groups and Backbone

The following compounds share key structural features with 1-(dimethylamino)-6-methylheptan-3-one hydrochloride, such as tertiary amine groups, ketone moieties, or aliphatic/cyclic backbones. Similarity scores (where available) are derived from computational or experimental assessments:

Table 1: Structural and Functional Comparisons

Biological Activity

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride, also known as DMHA (1,5-dimethylhexylamine), is a synthetic compound that has gained attention in the fields of pharmacology and sports nutrition. This compound is often used for its stimulant properties and potential applications in enhancing physical performance.

Chemical Structure and Properties

- Chemical Formula : C10H21NO

- Molecular Weight : 171.29 g/mol

- CAS Number : 2470441-25-7

Structural Representation

The compound features a dimethylamino group attached to a heptanone backbone, which contributes to its biological activity.

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride primarily acts as a stimulant. It is believed to enhance the release of norepinephrine and dopamine, leading to increased energy levels and improved focus. This mechanism is similar to other stimulants like amphetamines.

Pharmacological Effects

- Stimulant Effects : Increases energy and alertness.

- Appetite Suppression : May reduce hunger, making it attractive for weight loss applications.

- Enhanced Physical Performance : Commonly used in pre-workout supplements for improved endurance and strength.

Research Findings

Several studies have investigated the effects of DMHA on human physiology:

- Study on Athletic Performance : A study conducted on athletes showed that DMHA supplementation led to significant improvements in endurance and strength during high-intensity workouts.

- Cognitive Enhancement : Research indicates that DMHA can improve cognitive function, particularly in tasks requiring sustained attention and quick decision-making.

Safety and Side Effects

While DMHA is popular among fitness enthusiasts, concerns regarding its safety profile have emerged:

- Potential Side Effects : Users may experience increased heart rate, elevated blood pressure, anxiety, and insomnia.

- Regulatory Status : Some sports organizations have banned the use of DMHA due to its stimulant properties.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride | Structure | Stimulant, appetite suppressant |

| 1,3-Dimethylamylamine (DMAA) | Structure | Stimulant, used in pre-workout products |

| Caffeine | Structure | Stimulant, enhances alertness |

Case Study 1: Athletic Performance Enhancement

In a double-blind placebo-controlled trial involving 30 male athletes, participants who consumed DMHA before workouts reported higher levels of perceived exertion and improved performance metrics compared to those who received a placebo. The findings suggest that DMHA may be effective for enhancing athletic performance.

Case Study 2: Cognitive Function Improvement

Another study focused on cognitive tasks demonstrated that subjects taking DMHA showed improved reaction times and accuracy in memory tasks compared to a control group. This suggests potential applications in cognitive enhancement beyond physical performance.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for 1-(Dimethylamino)-6-methylheptan-3-one hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation is functional .

- First-Aid Measures : For skin contact, wash immediately with soap and water. In case of inhalation, move to fresh air and administer oxygen if breathing is difficult. Avoid mouth-to-mouth resuscitation; use a one-way valve device .

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers away from oxidizing agents .

Q. How can researchers validate the purity of 1-(Dimethylamino)-6-methylheptan-3-one hydrochloride using analytical techniques?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm. Compare retention times with certified reference standards .

- Mass Spectrometry (MS) : Perform ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 215.2 for the free base). Cross-validate with fragmentation patterns .

- Elemental Analysis : Verify chloride content via titration with AgNO₃ (expected Cl⁻ ~14.5% w/w) .

Q. What synthetic routes are available for 1-(Dimethylamino)-6-methylheptan-3-one hydrochloride, and how can reaction yields be optimized?

- Methodological Answer :

- Key Steps :

Amination : React 6-methylheptan-3-one with dimethylamine under reductive conditions (e.g., NaBH₃CN in methanol at 50°C for 12 hours) .

Salt Formation : Treat the free amine with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Optimization : Use continuous flow reactors for scalable synthesis. Monitor pH (<2.0) during salt formation to ensure complete protonation. Typical yields range from 75–85% .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for 1-(Dimethylamino)-6-methylheptan-3-one hydrochloride?

- Methodological Answer :

- Data Harmonization : Cross-reference regulatory databases (e.g., EPA DSSTox, ECHA) to identify conflicting LD₅₀ values. Prioritize studies compliant with OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) .

- In Silico Modeling : Use QSAR tools like TEST (Toxicity Estimation Software Tool) to predict acute toxicity endpoints. Validate predictions against experimental data from ATSDR or EFSA .

- Example Table :

| Source | LD₅₀ (Oral, Rat) | Test Guideline |

|---|---|---|

| EPA DSSTox | 320 mg/kg | OECD TG 423 |

| ECHA | 450 mg/kg | OECD TG 401 |

Q. What strategies are effective for impurity profiling of 1-(Dimethylamino)-6-methylheptan-3-one hydrochloride in pharmaceutical-grade batches?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., residual dimethylamine or ketone intermediates). Set thresholds at ≤0.1% per ICH Q3A guidelines .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolytic degradation via NMR (e.g., loss of dimethylamino group) .

- Example HPLC Conditions :

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)

- Gradient: 5–95% acetonitrile in 20 min

- Detection: DAD at 210–400 nm .

Q. How can computational chemistry aid in predicting the reactivity of 1-(Dimethylamino)-6-methylheptan-3-one hydrochloride under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model reaction pathways (e.g., proton affinity of the dimethylamino group). Optimize geometries at the B3LYP/6-31G(d) level .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and stability .

- Retrosynthesis Tools : Apply AI-driven platforms (e.g., Pistachio) to propose alternative synthetic routes and evaluate feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.